2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Description
Its structure comprises a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 2,4-dimethylphenyl group and at position 4 with a (3-methylbenzyl)sulfanyl moiety. While direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., ) suggest key properties:
- Molecular formula: Likely C₂₁H₂₁N₃S (inferred from substituents).
- Molecular weight: Estimated ~347.48 g/mol.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-15-5-4-6-18(12-15)14-26-22-21-13-20(24-25(21)10-9-23-22)19-8-7-16(2)11-17(19)3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNARLLVFGJPCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the 2,4-dimethylphenyl group: This step might involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the (3-methylphenyl)methylsulfanyl group: This can be done through nucleophilic substitution reactions using thiols and alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the pyrazolopyrazine core or the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazolopyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or the pyrazolopyrazine core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE would depend on its specific biological target. Generally, pyrazolopyrazine derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives:
Key Observations :
- Electron Effects : The target compound’s methyl groups (electron-donating) contrast with fluorinated analogs (), which may alter solubility and binding affinity .
- Lipophilicity : The (3-methylbenzyl)sulfanyl group likely enhances membrane permeability compared to hydroxyl or methoxy substituents in pyrazoline derivatives () .
Comparative Bioactivity Data
Biological Activity
The compound 2-(2,4-Dimethylphenyl)-4-{[(3-Methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a] class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a] derivatives is often influenced by their structural components. In the case of This compound , the presence of dimethyl and methyl groups on the phenyl rings enhances lipophilicity and may improve binding affinity to biological targets.
Table 1: Key Structural Features and Their Implications
| Structural Feature | Implication on Activity |
|---|---|
| Dimethyl groups | Increased hydrophobic interactions |
| Sulfanyl group | Potential for nucleophilic attack |
| Pyrazolo ring | Core structure associated with bioactivity |
Anticancer Activity
Research has shown that pyrazolo[1,5-a] derivatives exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines using the MTT assay to measure cell viability.
- Study Findings : In vitro studies indicated that this compound could inhibit the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The results demonstrated a dose-dependent decrease in cell viability.
Antioxidant Activity
Antioxidant assays are crucial for understanding the potential protective effects of compounds against oxidative stress.
- Evaluation Method : The total antioxidant capacity was assessed using DPPH and ABTS radical scavenging assays.
- Results : The compound exhibited moderate antioxidant activity, suggesting potential benefits in preventing oxidative damage associated with various diseases.
Enzymatic Inhibition
The compound's ability to inhibit specific enzymes can provide insights into its therapeutic potential.
- Target Enzymes : Studies have focused on its inhibitory effects on enzymes like dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine synthesis.
- Outcome : Preliminary results indicate that this compound may serve as a promising inhibitor of DHODH, which is relevant in the treatment of autoimmune diseases and cancers.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[1,5-a] derivatives:
-
Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with varying concentrations of the compound led to a significant reduction in cell proliferation compared to untreated controls.
Concentration (µM) Cell Viability (%) 0 100 10 80 50 50 100 30 - Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties through inhibition of COX enzymes. The findings suggested that the compound could reduce inflammation markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
